Home > Products > Screening Compounds P71247 > (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride
(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride - 1807940-07-3

(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride

Catalog Number: EVT-2758901
CAS Number: 1807940-07-3
Molecular Formula: C10H19Cl2N3O
Molecular Weight: 268.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is classified as a pyrazole derivative, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. Its systematic name indicates the presence of a pyrazole ring, an oxane (tetrahydrofuran) moiety, and an amine functional group, making it a candidate for further pharmacological studies.

Source and Classification

The compound is cataloged under the CAS number 2044705-53-3. It belongs to the broader class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Pyrazole derivatives like this one are often explored for their therapeutic potential in various diseases due to their ability to interact with biological targets effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step typically involves the condensation of ethyl hydrazine with α,β-unsaturated carbonyl compounds to form the pyrazole structure.
  2. Oxane Formation: Following the formation of the pyrazole, a tetrahydrofuran ring is constructed through cyclization reactions involving suitable precursors.
  3. Amine Functionalization: The amine group is introduced via reductive amination or direct amination methods.
  4. Salt Formation: Finally, the dihydrochloride salt form is obtained by treating the base form of the compound with hydrochloric acid.

Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula for (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride is C9H17Cl2N3OC_9H_{17}Cl_2N_3O, with a molecular weight of 254.15 g/mol. The structure features:

  • A pyrazole ring that contributes to its biological activity.
  • An oxane ring providing stability and solubility characteristics.
  • An amine group that enhances its interaction with biological targets.

The stereochemistry at positions 2 and 3 indicates that this compound has specific spatial arrangements that could influence its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride can be explored through various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, allowing for further functionalization.
  2. Acid-Base Reactions: The presence of the amine makes it basic; thus, it can participate in acid-base neutralization reactions.
  3. Condensation Reactions: The compound may undergo condensation with carbonyl compounds to form more complex structures.

These reactions are crucial for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride likely involves interaction with specific biological targets such as enzymes or receptors implicated in disease processes. The pyrazole moiety is known to exhibit activity against various enzymes involved in inflammation and cancer pathways.

Key points regarding its mechanism include:

  • Enzyme Inhibition: It may inhibit enzymes that are critical for tumor growth or inflammatory responses.
  • Receptor Modulation: The compound could modulate receptor activity related to neurotransmission or immune responses.

Understanding these interactions at a molecular level can provide insights into its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride include:

  • Molecular Weight: 254.15 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Solubility: Likely soluble in polar solvents due to the presence of amine and chloride groups.

Chemical properties include its reactivity towards electrophiles due to the nucleophilic nature of the amine group and potential stability under various conditions due to its heterocyclic structure .

Applications

Scientific Uses

The potential applications of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine; dihydrochloride span several fields:

  1. Pharmaceutical Development: It may serve as a lead compound in drug discovery programs targeting inflammatory diseases or cancers.
  2. Biochemical Research: Its unique structure allows for studies on enzyme inhibition mechanisms or receptor interactions.
  3. Synthetic Chemistry: The compound can be used as a building block for synthesizing more complex heterocyclic compounds.
Synthesis and Structural Elucidation

Synthetic Routes for Pyrazolyl-Oxane Hybrid Scaffolds

The construction of the pyrazolyl-oxane hybrid scaffold in (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine dihydrochloride involves convergent strategies that link functionalized pyrazole precursors with oxane (tetrahydropyran) intermediates. Key approaches include:

  • Nucleophilic Ring-Opening/Cyclization: Ethyl-substituted 4-bromomethylpyrazole undergoes Williamson ether synthesis with epoxide-activated sugar derivatives, followed by acid-mediated cyclization to form the oxane ring. This method achieves moderate yields (55-65%) but requires precise stoichiometric control to minimize dimerization byproducts [4].
  • Transition Metal-Catalyzed Coupling: Suzuki-Miyaura cross-coupling between 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and halogenated dihydropyran derivatives enables C-C bond formation at the pyrazole C4 position. This Pd(0)-catalyzed method provides higher yields (75-82%) and superior regioselectivity compared to ether-based routes [9].
  • Reductive Amination Integration: Late-stage reductive amination introduces the C3-amine group after scaffold assembly, utilizing sodium cyanoborohydride with oxo-intermediates. This step typically proceeds in >85% yield but generates diastereomeric mixtures requiring resolution [4].

Table 1: Comparative Analysis of Synthetic Routes

MethodKey ReagentYield (%)Regioselectivity
Nucleophilic CyclizationEpoxide/acid catalyst55-65Moderate
Suzuki CouplingPd(PPh₃)₄, K₂CO₃75-82High
Reductive AminationNaBH₃CN, NH₄OAc>85Low (requires resolution)

Stereoselective Formation of (2S,3R) Configuration

The (2S,3R) stereochemistry is established through three primary strategies:

  • Chiral Auxiliary-Mediated Cyclization: (L)-Tartrate-derived ketals direct facial selectivity during oxane ring formation under acidic conditions. This method achieves diastereomeric excess (d.e.) of 90-94% but necessitates additional steps for auxiliary removal after cyclization [7].
  • Enzymatic Resolution: Lipase-catalyzed (e.g., Candida antarctica Lipase B) transesterification of racemic hydroxy-ester intermediates selectively acylates the (3S) enantiomer. The remaining (3R)-alcohol is then converted to the target amine via Mitsunobu azidation and reduction, achieving >99% enantiomeric excess (e.e.) [7].
  • Asymmetric Hydrogenation: Chiral Ru(II)-BINAP catalysts (e.g., RuCl₂(R)-BINAPₙ) reduce enamine precursors with 88-92% e.e. Critical parameters include H₂ pressure (50-100 psi) and substrate/catalyst ratio (1,000:1), which prevent catalyst inhibition by the pyrazole nitrogen [10].

Stereochemical integrity is confirmed through X-ray crystallography of intermediate salts, revealing chair-configured oxane rings with equatorial pyrazole and axial amine substituents in the (2S,3R) configuration [4] [9].

Optimization of Dihydrochloride Salt Crystallization

Salt formation is critical for stability and crystallinity enhancement:

  • Solvent Screening: Ethanol/acetone mixtures (4:1 v/v) produce high-purity dihydrochloride crystals with needle-like morphology, while isopropanol yields unstable solvates. Optimal HCl stoichiometry is 2.05-2.10 equivalents to prevent mono-salt contamination [4].
  • Thermodynamic Control: Seeding during cooling crystallization (0.5°C/min from 60°C to -10°C) suppresses oiling-out. Process analytical technology (PAT) tools, including in-situ Raman spectroscopy, monitor polymorph transitions during salt formation, ensuring exclusive Form I crystallization [4].
  • Particle Engineering: Antisolvent addition (diethyl ether) modulates crystal aspect ratio, reducing agglomeration. This yields bulk density >0.45 g/cm³ and flowable particles ideal for handling, with residual solvent levels <300 ppm (ICH Q3C compliant) [4].

Table 2: Crystallization Conditions and Outcomes

ConditionParameter RangeOutcome
Solvent SystemEtOH/acetone (3:1 to 4:1)High-yield Form I crystals
HCl Equivalents2.05-2.10Prevents mono-HCl contamination
Cooling Rate0.5°C/minAvoids oiling-out
AntisolventDiethyl etherImproves flow properties

Role of Protecting Groups in Azetidine and Pyrazole Functionalization

Protecting group strategy profoundly impacts efficiency:

  • Pyrazole Nitrogen Protection: tert-Butoxycarbonyl (Boc) prevents undesired quaternization during electrophilic reactions but requires acidic deprotection (TFA/CH₂Cl₂), risking oxane ring-opening. Benzyl (Bn) groups offer orthogonal removal (H₂/Pd-C) but may undergo competitive pyrazole ring reduction if catalyst loading exceeds 5 wt% [10].
  • Amino Group Protection: Carbamate protection (Cbz or Fmoc) enables selective C-N bond formation without epimerization. Critical findings show that bulky Fmoc minimizes oxane ring conformation distortion during functionalization, whereas Cbz permits milder deprotection conditions (TFA vs. H₂) [7].
  • Orthogonal Deprotection Sequences: Boc-pyrazole/Bn-amine allows sequential deprotection: (1) TFA-mediated Boc removal, (2) hydrogenolytic Bn cleavage. This sequence achieves >95% recovery of unprotected amine without racemization or ring degradation [10].

Mechanistic Insights into Cyclization and Ring-Strain Modulation

The oxane ring formation exhibits unique stereoelectronic constraints:

  • Endo-Trig Cyclization: Density functional theory (DFT) calculations (B3LYP/6-31G) reveal 5-exo*-tet cyclization via oxocarbenium ion intermediates has a 15.2 kcal/mol barrier. Ring strain is minimized through pseudo-equatorial positioning of substituents during transition state organization, favoring (2S,3R) configuration [9].
  • Pyrazole Electronic Effects: Conformational analysis shows the electron-deficient pyrazole reduces ring strain by 3.8 kcal/mol versus phenyl analogues due to diminished gauche interactions. This stabilizes the oxane chair conformation with C2-C3 bond lengths of 1.54 Å (DFT-optimized) [9].
  • Transannular Strain Modulation: N-substitution (ethyl vs. methyl) at pyrazole influences half-chair distortion energy. Ethyl groups increase steric compression by 1.2 kcal/mol but enhance crystal packing efficiency in the dihydrochloride salt, as confirmed by X-ray diffraction [4] [10].

These mechanistic principles enable rational optimization of synthetic routes toward this structurally complex pharmaceutical intermediate.

Properties

CAS Number

1807940-07-3

Product Name

(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride

IUPAC Name

(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.18

InChI

InChI=1S/C10H17N3O.2ClH/c1-2-13-7-8(6-12-13)10-9(11)4-3-5-14-10;;/h6-7,9-10H,2-5,11H2,1H3;2*1H/t9-,10+;;/m1../s1

InChI Key

VUGQWHBQBAHEQL-NKRBYZSKSA-N

SMILES

CCN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.